![molecular formula C17H16FN5O2S B2464655 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 735323-84-9](/img/structure/B2464655.png)
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
This compound exhibits potential antiviral properties. Researchers have synthesized similar compounds containing five-membered heteroaryl amines, which showed significant antiviral activity against viruses such as Newcastle disease virus. These effects were comparable to the well-known antiviral drug Ribavirin .
Biological Potential
The compound’s structure suggests it may have biological effects. While specific studies on this compound are limited, related derivatives have shown interesting properties. For instance:
- Anti-Inflammatory and Analgesic Activities : Compounds with similar structures demonstrated anti-inflammatory and analgesic effects. Notably, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these properties .
Supramolecular Chemistry
The molecular structures of this compound and its analogs are stabilized by secondary intermolecular interactions. These interactions play a crucial role in supramolecular chemistry. For example:
Starting Material for Synthesis
The reported compound serves as an essential starting material for synthesizing other compounds. It can be used in the preparation of various molecules, including azo dyes and dithiocarbamates .
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Given its potential antimicrobial activity
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The compound has been studied for its potential anticancer activity . It may exert its effects by disrupting cell division or other essential cellular processes, leading to cell death.
properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c1-25-14-5-3-2-4-13(14)16-21-22-17(23(16)19)26-10-15(24)20-12-8-6-11(18)7-9-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOVZVNXHQVNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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